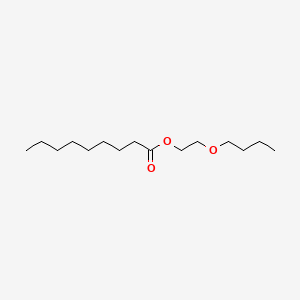

Nonanoic acid, 2-butoxyethyl ester

Description

Contextualization within Ester Chemistry and Specialized Compound Classes

Esters are a fundamental class of organic compounds derived from the condensation reaction between a carboxylic acid and an alcohol. ontosight.ai Nonanoic acid, 2-butoxyethyl ester fits within this class, specifically as an ester of a medium-chain fatty acid (nonanoic acid) and a glycol ether (2-butoxyethanol). ontosight.ai This positions it at the intersection of two significant areas of chemical research. Its properties, such as a pleasant odor and good solubility in non-polar solvents, are characteristic of esters. ontosight.ai

Significance of Fatty Acid Esters and Glycol Ethers in Academic Research

Fatty Acid Esters:

Fatty acid esters are a diverse group of molecules with wide-ranging significance in both biological and industrial contexts. wisdomlib.orgwikipedia.org They are formed from the combination of a fatty acid and an alcohol. wisdomlib.org In nature, they are integral components of fats and oils, serving as energy storage molecules. wikipedia.org

Academic research into fatty acid esters is extensive and covers various fields:

Biofuels: Fatty acid methyl esters (FAMEs) are the primary components of biodiesel, a renewable alternative to petroleum-based diesel. wikipedia.orgmdpi.com Research in this area focuses on optimizing production processes, exploring different feedstock oils, and characterizing the physicochemical properties of the resulting esters. mdpi.com

Biochemistry and Health: Certain fatty acid esters play crucial roles in biological signaling and metabolism. nih.gov For instance, fatty acid esters of hydroxyl fatty acids (FAHFAs) have been shown to improve glucose tolerance and exhibit anti-inflammatory effects. nih.gov Research also investigates the role of fatty acid ethyl esters (FAEEs) as biomarkers for alcohol consumption. wikipedia.org

Food Science and Technology: Fatty acid esters are used as emulsifiers and flavoring agents in the food industry. taylorandfrancis.comatamankimya.com Studies in this area explore the development of novel ester-based nanoemulsions to improve the stability and bioavailability of bioactive compounds like curcumin. taylorandfrancis.com

Glycol Ethers:

Glycol ethers are a class of solvents known for their excellent solvency power and higher boiling points compared to other ethers and alcohols. wikipedia.org They are broadly categorized into E-series (derived from ethylene (B1197577) oxide) and P-series (derived from propylene (B89431) oxide). wikipedia.orgglycol-ethers.eu this compound contains a glycol ether moiety derived from ethylene oxide.

The academic interest in glycol ethers is largely driven by their widespread industrial use and the need to understand their toxicological profiles. glycol-ethers.eunih.gov Research has focused on:

Toxicology: Numerous studies have investigated the health effects of glycol ethers, with some E-series compounds being linked to reproductive toxicity. nih.govnih.gov This has led to regulations and a shift towards the use of P-series glycol ethers, which are generally considered to have lower toxicity. wikipedia.org

Industrial Applications: Glycol ethers are used in a vast array of products, including paints, cleaners, inks, and cosmetics. wikipedia.orgglycol-ethers.eu Research in this domain aims to develop new formulations with improved performance and reduced environmental impact. glycol-ethers.eu

Environmental Fate: The biodegradability and potential for bioaccumulation of glycol ethers are important areas of environmental research. ontosight.ai

Overview of Contemporary Academic Research Focus Areas for this compound

While specific academic research solely dedicated to this compound is not as extensive as for its parent compound classes, its study is often integrated within broader research themes. Current research involving this compound and its constituents includes:

Synthesis and Biocatalysis: Researchers are exploring enzymatic and whole-cell biocatalytic methods for the synthesis of esters. For example, studies have demonstrated the in vivo esterification of fatty acids, such as nonanoic acid, in Escherichia coli to produce ethyl esters. nih.gov This line of research is relevant for developing more sustainable and efficient methods for producing compounds like this compound.

Industrial Formulations: Due to its properties as a solvent and surfactant, this compound is investigated for its potential use in industrial and domestic cleaning agents and lubricants. ontosight.ai Research in this area would focus on its performance characteristics, such as its low volatility and thermal stability. ontosight.ai

Herbicidal and Antimicrobial Properties: The parent fatty acid, nonanoic acid (also known as pelargonic acid), is a known herbicide and has antifungal properties. atamankimya.comnih.gov Research into the esters of nonanoic acid may explore whether these properties are retained or modified, potentially leading to new applications in agriculture or material preservation. The ammonium (B1175870) salt of nonanoic acid is used as a contact herbicide. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H30O3 | epa.gov |

| IUPAC Name | 2-Butoxyethyl nonanoate (B1231133) | epa.gov |

| Compound Class | Ester | ontosight.ai |

| Derived From | Nonanoic acid and 2-butoxyethanol (B58217) | ontosight.ai |

Interactive Data Table: Research Focus on Related Compounds

| Compound Class | Research Area | Key Findings/Applications | Source |

| Fatty Acid Esters | Biofuels | FAMEs are the primary component of biodiesel. | wikipedia.orgmdpi.com |

| Biochemistry | FAHFAs show anti-inflammatory and glucose-regulating properties. | nih.gov | |

| Food Science | Used as emulsifiers and to create nanoemulsions for bioactive compounds. | taylorandfrancis.com | |

| Glycol Ethers | Toxicology | Some E-series glycol ethers are linked to reproductive toxicity. | nih.govnih.gov |

| Industrial Solvents | Used in paints, cleaners, and cosmetics due to high solvency. | wikipedia.orgglycol-ethers.eu | |

| Environmental Science | Research focuses on biodegradability and environmental fate. | ontosight.ai |

Properties

CAS No. |

20442-11-9 |

|---|---|

Molecular Formula |

C15H30O3 |

Molecular Weight |

258.40 g/mol |

IUPAC Name |

2-butoxyethyl nonanoate |

InChI |

InChI=1S/C15H30O3/c1-3-5-7-8-9-10-11-15(16)18-14-13-17-12-6-4-2/h3-14H2,1-2H3 |

InChI Key |

XHYOMWNQYADXSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OCCOCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Pathways

Esterification Reactions for Nonanoic Acid, 2-Butoxyethyl Ester Synthesis

The primary method for synthesizing this compound is through the direct esterification of nonanoic acid with 2-butoxyethanol (B58217). This reaction involves the combination of a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.com The efficiency and outcome of this process are highly dependent on the catalytic strategy employed.

Acid catalysis is a cornerstone of ester synthesis, operating by protonating the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.com

Brønsted Acids: Homogeneous Brønsted acids, such as sulfuric acid (H₂SO₄) and tosic acid (TsOH), are traditionally used as catalysts. masterorganicchemistry.com Studies on the esterification of nonanoic acid with alcohols like 2-ethylhexanol have utilized H₂SO₄, demonstrating its effectiveness. researchgate.net The reaction mechanism involves several equilibrium steps, including the formation of a tetrahedral intermediate and the eventual elimination of water. masterorganicchemistry.com Research has shown that for similar reactions, sulfuric acid can be a more efficient catalyst compared to other Brønsted acids like hydrochloric acid (HCl). researchgate.net

Lewis Acids: Lewis acids, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) and copper triflate (Cu(OTf)₂), also serve as effective catalysts for esterification. organic-chemistry.org They function by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid. This method can be highly efficient, sometimes requiring only a small molar percentage of the catalyst at room temperature and offering the advantage of producing only volatile by-products, which simplifies purification. organic-chemistry.org Mechanistic studies show that Lewis acids can also affect the rate of boronate ester formation, indicating their broad utility in esterification processes. rsc.org In some systems, a synergistic effect is observed when Brønsted and Lewis acids are used together, where the Lewis acid enhances the acidity of the Brønsted acid. rsc.org

Heterogeneous Catalysis: To overcome the separation and corrosion issues associated with homogeneous catalysts, solid acid catalysts are increasingly employed. Strong cation-exchange resins like Amberlyst-15 and Amberlite IR120 have proven to be effective heterogeneous catalysts for the esterification of nonanoic acid. researchgate.netresearchgate.net These catalysts are easily separated from the reaction mixture and can be reused, aligning with green chemistry principles. In a study involving the esterification of nonanoic acid with 2-ethylhexanol, Amberlyst-15 was used to achieve a high conversion rate. researchgate.netabo.fi These solid catalysts function by providing acidic sites on their surface, facilitating the reaction without dissolving in the reaction medium. researchgate.net

Table 1: Comparison of Catalysts in Nonanoic Acid Esterification This table is generated based on findings from analogous esterification reactions.

| Catalyst Type | Specific Example | Key Advantages | Key Disadvantages | Citation |

|---|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity, low cost. | Difficult to separate, corrosive, generates acidic waste. | masterorganicchemistry.comresearchgate.net |

| Lewis Acid | Mg(ClO₄)₂, Cu(OTf)₂ | High efficiency, mild reaction conditions, easy product purification. | Can be sensitive to moisture, higher cost than simple Brønsted acids. | organic-chemistry.org |

| Heterogeneous | Amberlyst-15, Amberlite IR120 | Reusable, non-corrosive, easy separation, suitable for continuous processes. | Potential for mass transfer limitations, may have lower activity than homogeneous catalysts. | researchgate.netresearchgate.netabo.fi |

Biocatalysis offers a highly specific and environmentally friendly alternative to conventional chemical synthesis. Enzymes, particularly lipases, can catalyze esterification reactions under mild conditions.

Whole-Cell Biocatalysis: Research has demonstrated that whole-cell biocatalysts, such as genetically modified Escherichia coli, can be engineered to produce esters from fatty acids. nih.gov By expressing an acyl-CoA ligase (like AlkK) and an alcohol acyltransferase (like AtfA or Eeb1), these cells can convert nonanoic acid into its corresponding ethyl ester. nih.gov This approach successfully combines esterification with other reactions, such as ω-oxidation, to produce valuable dicarboxylic acid monoesters. nih.gov One study achieved a 75% molar yield of mono-ethyl azelate from nonanoic acid using this method. nih.gov

Isolated Enzymes: Studies have also shown that enzymes purified from mammalian tissues can catalyze the formation of fatty acid 2-butoxyethyl esters. Fatty acid ethyl ester synthase (FAEES) from rat liver microsomes was found to catalyze the conjugation of 2-butoxyethanol with long-chain fatty acids. This demonstrates that specific enzymes exist that can facilitate the nonoxidative metabolism of 2-butoxyethanol through its esterification with fatty acids, including those structurally similar to nonanoic acid.

Modern synthetic strategies increasingly prioritize sustainability. The use of heterogeneous catalysts like Amberlyst resins is a key green chemistry approach, as it allows for catalyst recycling and often enables the use of solvent-free reaction conditions. organic-chemistry.orgresearchgate.net Enzymatic routes are inherently green, as they operate in aqueous systems under mild temperatures and pressures, generating minimal waste. nih.gov The goal of these novel approaches is to improve efficiency while reducing environmental impact, for example, by simplifying purification processes which, in turn, minimizes solvent use. organic-chemistry.org

Derivatization from Precursors and Raw Material Sourcing Strategies

The synthesis of this compound begins with its two primary precursors: nonanoic acid and 2-butoxyethanol. ontosight.ai

Nonanoic Acid: Also known as pelargonic acid, this is a nine-carbon straight-chain saturated fatty acid. nih.gov A significant and sustainable source of nonanoic acid is from the oxidative cleavage of oleic acid, which is abundant in various vegetable oils. researchgate.netresearchgate.net As the demand for biodegradable polymers derived from azelaic acid (a co-product of this cleavage) increases, a larger supply of nonanoic acid becomes available as a feedstock for other chemical syntheses. researchgate.net

2-Butoxyethanol: This is a glycol ether that serves as the alcohol component in the esterification reaction. ontosight.ai It is a widely used industrial chemical, and its sourcing is typically from large-scale chemical manufacturing processes.

Optimization of Reaction Parameters and Yield Enhancement Techniques

To maximize the yield of this compound, several reaction parameters must be carefully controlled and optimized. As Fischer esterification is an equilibrium-limited process, techniques to shift the equilibrium toward the products are critical. masterorganicchemistry.com

Reactant Molar Ratio: Using one of the reactants, typically the alcohol (2-butoxyethanol), in large excess can drive the reaction forward according to Le Châtelier's principle. masterorganicchemistry.com In a study on a similar system, an alcohol-to-acid molar ratio of 5:1 was found to be optimal for achieving high conversion. researchgate.netabo.fi

Temperature: The reaction rate is temperature-dependent. Kinetic studies on the esterification of nonanoic acid with a similar alcohol showed that increasing the temperature enhances the reaction rate. researchgate.net For example, an optimal temperature of 363 K (90°C) was identified in a continuous flow system using an Amberlyst-15 catalyst. researchgate.netabo.fi

Water Removal: Water is a byproduct of the esterification reaction. masterorganicchemistry.com Its continuous removal from the reaction mixture is a crucial technique for enhancing the yield by preventing the reverse hydrolysis reaction.

Catalyst Concentration: The amount of catalyst used affects the reaction rate. Investigating the optimal catalyst loading is essential to balance reaction speed with cost and potential side reactions. researchgate.net

Table 2: Impact of Reaction Parameters on Esterification Yield

| Parameter | Effect on Yield | Typical Optimization Strategy | Citation |

|---|---|---|---|

| Temperature | Increases reaction rate, but can affect catalyst stability and side reactions. | Operate at the highest temperature that maintains catalyst integrity (e.g., 363 K). | researchgate.netresearchgate.netabo.fi |

| Reactant Ratio | Excess alcohol shifts equilibrium to favor ester formation. | Use a high alcohol-to-acid molar ratio (e.g., 5:1). | researchgate.netabo.fi |

| Catalyst Type | Determines reaction mechanism and rate; affects separation and reusability. | Select based on process (batch vs. continuous); heterogeneous catalysts like Amberlyst-15 show high conversion. | researchgate.netresearchgate.netabo.fi |

| Water Removal | Prevents reverse reaction (hydrolysis), increasing net conversion. | Implement continuous removal of water during the reaction. | masterorganicchemistry.comresearchgate.net |

Process Intensification and Scalability Studies for Ester Production

Translating the synthesis from a laboratory-scale batch process to an industrial-scale continuous operation is a key objective for efficient production. Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes.

Studies on the esterification of nonanoic acid have successfully demonstrated the technical feasibility of moving from a batch reactor to a continuous packed bed reactor (PBR) system. researchgate.netabo.fi This transition allows for greater control over reaction conditions, improved heat and mass transfer, and higher throughput. A mathematical model was developed to simulate the experimental data, taking into account intrinsic kinetics, mass transfer phenomena, and the flow pattern within the continuous reactor. researchgate.netabo.fi The validation of results from the batch reactor in the continuous PBR system confirms the scalability of the synthesis, with studies showing that high conversion rates (e.g., 85%) can be achieved in flow systems, paving the way for industrial-scale production. researchgate.netabo.fi

Chemical Reactivity, Transformation Mechanisms, and Derivatization Studies

Hydrolytic Stability and Degradation Kinetics in Diverse Environmental Conditions

The stability of nonanoic acid, 2-butoxyethyl ester is significantly influenced by environmental conditions, particularly pH and the presence of microorganisms. Its degradation primarily occurs through hydrolysis of the ester bond.

Hydrolysis is a chemical reaction where water cleaves one or more chemical bonds. In the case of this compound, the ester linkage is susceptible to hydrolysis, yielding nonanoic acid and 2-butoxyethanol (B58217). The rate of this reaction is highly dependent on the pH of the surrounding medium. viu.ca

Under acidic conditions , the hydrolysis of esters is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com Conversely, under basic conditions , the reaction is promoted by the hydroxide (B78521) ion, which is a more potent nucleophile than water and directly attacks the carbonyl carbon. masterorganicchemistry.com Generally, base-catalyzed hydrolysis (saponification) is faster and more irreversible than acid-catalyzed hydrolysis. masterorganicchemistry.com

Biodegradation is another crucial pathway for the degradation of this compound in the environment. Microorganisms, such as bacteria and fungi, can produce enzymes called esterases that can hydrolyze the ester bond. nih.gov For instance, bacterial strains capable of degrading 2-butoxyethanol have been isolated and studied, suggesting that the butoxyethyl part of the molecule can be metabolized. researchgate.net The degradation of the nonanoic acid portion would likely proceed through beta-oxidation, a common metabolic pathway for fatty acids.

While specific kinetic data for the photodegradation of this compound are not available, related compounds like other brominated flame retardants have been shown to undergo photolysis, primarily through debromination. nih.gov It is plausible that exposure to sunlight, particularly UV radiation, could contribute to the degradation of this compound, potentially through radical-mediated processes.

Transesterification Reactions and Mechanistic Investigations

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol in the presence of a catalyst to produce a new nonanoate (B1231133) ester and 2-butoxyethanol.

This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com

Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. masterorganicchemistry.comyoutube.com This process is typically an equilibrium reaction, and the use of a large excess of the reactant alcohol can drive the reaction to completion. masterorganicchemistry.com

Base-catalyzed transesterification involves the formation of a more nucleophilic alkoxide from the reactant alcohol, which then attacks the ester's carbonyl carbon. masterorganicchemistry.comyoutube.com This method is generally faster than acid-catalyzed transesterification but is sensitive to the presence of water and free fatty acids. jbiochemtech.com

The mechanism of transesterification is a well-understood process in organic chemistry. masterorganicchemistry.comyoutube.com While specific mechanistic investigations for this compound are not documented, the general principles of nucleophilic acyl substitution apply. The reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.com

Specific Chemical Reactions and Functional Group Transformations of the Ester Moiety

The ester functional group in this compound is the primary site for chemical transformations. Besides hydrolysis and transesterification, other important reactions include:

Reduction: The ester can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield nonanol and 2-butoxyethanol.

Ammonolysis: Reaction with ammonia (B1221849) or amines can convert the ester into the corresponding amide, nonanamide.

Grignard Reaction: Reaction with Grignard reagents (organomagnesium compounds) would lead to the formation of tertiary alcohols.

The ether linkage in the 2-butoxyethyl group is generally more stable than the ester linkage. However, it can be cleaved under harsh acidic conditions.

Oligomerization and Polymerization Potential of the Compound

This compound, being a saturated ester, does not possess the typical functional groups (like double bonds) required for conventional addition polymerization. However, the potential for oligomerization or polymerization through other mechanisms exists, although it is not extensively studied for this specific compound.

While direct polymerization of this saturated ester is unlikely, it could potentially be a precursor for monomers. For example, derivatives of nonanoic acid, such as methyl-9-hydroxynonanoate, have been identified as precursors for polymers. rsc.org

Studies on the polymerization of unsaturated fatty acid esters demonstrate that the presence of double bonds is crucial for forming polymer chains. google.comnih.govnih.gov Similarly, the oligomerization of enol ethers proceeds through reactions involving their double bonds. copernicus.org As this compound lacks such unsaturation, its direct participation in these types of polymerization is not expected.

Synthesis and Characterization of Novel Analogues and Derivatives

The synthesis of novel analogues and derivatives of this compound would involve modifying either the nonanoic acid or the 2-butoxyethanol portion of the molecule.

Varying the Carboxylic Acid: By reacting 2-butoxyethanol with different carboxylic acids (e.g., shorter or longer chain fatty acids, dicarboxylic acids, or acids with other functional groups), a wide range of esters with varying properties could be synthesized.

Modifying the Alcohol Moiety: The synthesis could start with derivatives of 2-butoxyethanol, for example, by introducing other functional groups onto the butyl or ethyl chain before the esterification reaction. The synthesis of functionalized derivatives often involves multi-step processes, including protection and deprotection of reactive groups. nih.govresearchgate.net

The characterization of these new compounds would typically involve a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups like esters and ethers.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Chromatographic Techniques (e.g., GC, HPLC): To assess the purity of the synthesized compounds.

While specific examples of novel analogues of this compound are not reported in the searched literature, the general methodologies for the synthesis of functionalized esters and other organic compounds are well-established. mdpi.comresearchgate.net

Sophisticated Analytical Techniques for Characterization in Complex Matrices

Advanced Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are indispensable for separating Nonanoic acid, 2-butoxyethyl ester from intricate mixtures and for assessing its purity. The choice of method is primarily dictated by the volatility and polarity of the compound and its surrounding matrix.

Gas Chromatography (GC) with Specialized Detectors (e.g., MS, FID)

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the superior separation capabilities of GC with the detailed structural information provided by mass spectrometry. For glycol ethers and their esters, GC-MS is widely used for identification and quantification in various matrices, including consumer products and environmental samples. gcms.czresearchgate.net The selection of the GC column is critical; a cyano-based thin film column, for instance, can offer better resolution and faster analysis times compared to thicker film columns for glycol ethers. gcms.czrestek.com In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that serves as a molecular fingerprint. For quantitative analysis, especially at trace levels in complex matrices like blood, derivatization may be employed to enhance sensitivity. nih.gov

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds. The flame ionization detector exhibits a linear response over a wide concentration range and is sensitive to compounds containing carbon-hydrogen bonds. redalyc.orgredalyc.org Validated GC-FID methods are essential for the routine analysis and quality control of industrial chemicals. redalyc.org For instance, methods have been developed and validated for the simultaneous measurement of various hydrocarbons, demonstrating high repeatability and selectivity. redalyc.orgredalyc.org The analysis of glycol ether acetates, which are structurally similar to this compound, is often performed using GC-FID. keikaventures.comnih.gov Standardized methods, such as those from OSHA, detail the collection of analytes on charcoal tubes, followed by desorption and analysis by GC-FID. keikaventures.comosha.gov

Below is a table summarizing typical GC conditions for the analysis of related glycol ethers and esters, which would be a suitable starting point for developing a method for this compound.

| Parameter | GC-MS | GC-FID |

| Column | Cyano-based thin film (e.g., Rxi®-1301Sil MS) gcms.czrestek.com | DB-FFAP or similar nih.gov |

| Injector Temp. | 250 °C | 250 °C |

| Oven Program | Temperature gradient (e.g., 40°C to 320°C) restek.com | Isothermal or temperature gradient |

| Carrier Gas | Helium | Helium or Nitrogen |

| Detector | Mass Spectrometer | Flame Ionization Detector |

| Detector Temp. | N/A | 300 °C |

Liquid Chromatography (LC) for Non-Volatile Components and Intermediates

While GC is well-suited for the analysis of this compound itself, liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is invaluable for the analysis of non-volatile components, potential high molecular weight intermediates from synthesis or degradation, or for samples where thermal decomposition is a concern.

The versatility of HPLC lies in its various modes of separation, including reversed-phase, normal-phase, and ion-exchange chromatography. For a moderately polar compound like an ester, reversed-phase HPLC with a C18 or C8 column is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection can be achieved using a variety of detectors, with UV-Vis being common if the analyte possesses a chromophore. For compounds lacking a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used.

For enhanced sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is a powerful approach, especially for analyzing complex mixtures. researchgate.netresearchgate.net LC-MS can provide molecular weight and structural information for non-volatile compounds and impurities that are not amenable to GC analysis. Derivatization can also be employed in LC to improve detection, for example, by introducing a fluorescent tag. researchgate.net

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous structural confirmation of this compound. Each method provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the nonanoic acid chain and the 2-butoxyethyl group. The chemical shifts (δ) are indicative of the electronic environment of the protons. libretexts.orglibretexts.org For example, the protons on the carbon adjacent to the ester oxygen (O-CH₂) would appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons in the butoxy and nonanoate (B1231133) chains due to the deshielding effect of the oxygen atom. Similarly, the protons on the carbon alpha to the carbonyl group (C=O) would also be shifted downfield.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. libretexts.orglibretexts.org The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. For this compound, the carbonyl carbon (C=O) would be expected to have the largest chemical shift, typically in the range of 170-180 ppm for an ester. libretexts.orgchemguide.co.uk The carbons attached to the ether and ester oxygens would also exhibit characteristic downfield shifts. libretexts.orgdocumentsdelivered.com

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on known data for similar structures. illinois.educhemicalbook.comsigmaaldrich.com

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~174 |

| -O-CH₂-CH₂-O- | ~4.2 (ester side), ~3.6 (ether side) | ~64 (ester side), ~69 (ether side) |

| -O-CH₂-(CH₂)₂-CH₃ | ~3.5 | ~71 |

| α-CH₂ (to C=O) | ~2.3 | ~34 |

| Alkyl Chain CH₂ | ~1.2-1.6 | ~23-32 |

| Terminal CH₃ | ~0.9 | ~14 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes. For this compound, the most prominent and diagnostic peak in the IR spectrum would be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. masterorganicchemistry.comechemi.com Other characteristic absorptions would include the C-O stretching vibrations of the ester and ether linkages in the 1000-1300 cm⁻¹ region, and the C-H stretching vibrations of the alkyl chains around 2850-3000 cm⁻¹. masterorganicchemistry.comrsc.org

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman are different, they often provide complementary information. For instance, the C=O stretch is also observable in the Raman spectrum. Non-polar bonds, which may show weak absorptions in the IR spectrum, can sometimes produce strong signals in the Raman spectrum.

Mass Spectrometry (MS) for Fragmentation Analysis and Quantitative Trace Detection

As mentioned in the GC-MS section, mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of a compound. When a molecule is ionized in the mass spectrometer, it often fragments in a predictable manner.

Fragmentation Analysis: The fragmentation pattern of this compound in an electron ionization (EI) mass spectrum would provide valuable structural information. Esters typically undergo characteristic fragmentation pathways. libretexts.orglibretexts.orgmiamioh.edu One common fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group breaks. Another is the McLafferty rearrangement, which can occur if the alkyl chain of the acid is long enough. For this compound, key fragment ions would be expected from the cleavage of the ester bond, leading to ions representing the nonanoyl group and the 2-butoxyethoxy group. Further fragmentation of the butoxyethyl chain would also occur. Analysis of these fragments allows for the reconstruction of the original molecular structure. nih.govwhitman.edu

Quantitative Trace Detection: The high sensitivity of mass spectrometry, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, makes it an exceptional tool for quantitative trace detection. researchgate.netnih.govmdpi.com By monitoring specific, characteristic fragment ions of the target analyte, the signal-to-noise ratio can be significantly enhanced, allowing for the detection and quantification of this compound at very low concentrations in complex matrices. This is particularly important in fields such as environmental monitoring and food safety. mdpi.comnih.gov

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are the cornerstone of modern analytical chemistry for the analysis of specific compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds such as "this compound". The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For "this compound," a typical GC-MS analysis would involve a non-polar or medium-polarity capillary column. The resulting mass spectrum would exhibit characteristic fragmentation patterns. While a specific spectrum for this exact ester is not publicly available, the fragmentation of a related compound, ethyl nonanoate, shows a prominent molecular ion peak and characteristic fragments resulting from the cleavage of the ester bond and fragmentation of the alkyl chains. nist.govnist.gov A sensitive negative chemical ionization (NCI) GC-MS method has been described for the detection of pentafluorobenzyl (PFB) esters of fatty acids, which could be adapted for enhanced sensitivity if required. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile derivatives or when analyzing the compound in matrices that are not amenable to direct GC analysis, LC-MS is a powerful alternative. Reverse-phase liquid chromatography would be a common approach, where the compound is separated on a hydrophobic stationary phase. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These soft ionization techniques often result in a prominent protonated molecule or adduct ion, which is useful for molecular weight confirmation.

The choice between GC-MS and LC-MS would depend on the specific sample matrix, the required sensitivity, and the presence of other interfering compounds.

Table 1: Comparison of GC-MS and LC-MS for the Analysis of this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on partitioning between a mobile and stationary phase, followed by mass-based detection. |

| Typical Column | Non-polar or medium-polarity capillary column. | C18 or other reversed-phase columns. |

| Ionization | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |

| Fragmentation | Extensive, provides structural information. | Often softer, provides molecular weight information. |

| Analytes | Volatile and semi-volatile compounds. | Wide range of polarities and volatilities. |

Chemometric Approaches for Data Interpretation and Pattern Recognition

The large and complex datasets generated by hyphenated techniques often necessitate the use of chemometrics for effective data interpretation and pattern recognition. nih.gov Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. nih.govmdpi.com

Principal Component Analysis (PCA):

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that can be used to visualize the variance within a dataset. In the context of analyzing "this compound," PCA could be applied to GC-MS or LC-MS data from multiple samples to identify outliers, group samples with similar chemical profiles, and identify the key variables (retention times and mass-to-charge ratios) that contribute most to the observed differences between samples. This is particularly useful in quality control or environmental monitoring to detect deviations from a standard profile.

Partial Least Squares (PLS) Regression:

Partial Least Squares (PLS) regression is a supervised method used to build predictive models. For instance, if the concentration of "this compound" is to be predicted in a complex matrix where direct quantification is difficult due to matrix effects, a PLS model can be developed. This model would correlate the instrumental data (e.g., the full chromatogram or mass spectrum) with the known concentrations of the ester in a set of calibration samples. This approach can provide more robust and accurate predictions than traditional single-variable calibration methods.

Table 2: Chemometric Methods for Data Analysis in the Characterization of this compound

| Chemometric Method | Description | Application in Analysis |

| Principal Component Analysis (PCA) | An unsupervised method that reduces the dimensionality of the data while retaining most of the variance. | Exploratory data analysis, outlier detection, and sample grouping based on chemical profiles. |

| Partial Least Squares (PLS) Regression | A supervised method that relates instrumental data to one or more response variables (e.g., concentration). | Quantitative analysis in the presence of interfering species and complex matrix effects. |

| Cluster Analysis | A set of techniques used to group objects based on their similarity. | Grouping of samples based on the presence and abundance of "this compound" and other related compounds. |

Environmental Dynamics, Biodegradation, and Ecotoxicological Implications Non Human Organisms

Microbial Degradation Pathways and Biotransformation Kinetics in Non-Human Systems

Microbial activity is a primary driver for the breakdown of organic compounds in the environment. Esters like Nonanoic acid, 2-butoxyethyl ester are expected to be readily biodegradable. regulations.gov

The biodegradation of this compound proceeds via the hydrolysis of the ester bond to yield nonanoic acid and 2-butoxyethanol (B58217). This initial step can occur abiotically or be mediated by microbial enzymes. Following hydrolysis, both resulting compounds are subject to further microbial breakdown under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Nonanoic acid (also known as pelargonic acid) is known to undergo rapid microbial degradation in soil and water, with a reported half-life of less than a day. regulations.govepa.govamazonaws.com Biodegradation studies of nonanoic acid have shown a total organic carbon removal ratio of 99% using non-acclimated activated sludge, indicating it is readily biodegradable. nih.gov Similarly, related ester compounds used in herbicides, such as 2,4-D esters, are known to convert to their parent acid form before significant degradation occurs. juniperpublishers.com

While specific studies on the anaerobic degradation of the 2-butoxyethyl ester are not prevalent, studies on similar ester-based surfactants show that complete anaerobic biodegradation can be challenging. researchgate.netugr.es Often, a combined aerobic-anaerobic treatment is more effective, where aerobic processes initiate the breakdown and anaerobic microbes further degrade the by-products. researchgate.net

| Condition | Finding | Source |

|---|---|---|

| Aerobic (Activated Sludge) | 99% total organic carbon removal. | nih.gov |

| Soil/Water | Rapid degradation, half-life < 1 day. | epa.govamazonaws.com |

The biodegradation of esters is primarily carried out by a class of enzymes called esterases, which catalyze the hydrolysis of ester bonds. While specific microbial consortia for the degradation of this compound have not been explicitly identified in the reviewed literature, the degradation of its components is well-understood.

The breakdown of the nonanoic acid portion would follow the beta-oxidation pathway, a common metabolic process for fatty acids. nih.gov Various microorganisms, including those from the genera Pseudomonas, are known to degrade compounds like naphthenic acids, which share structural similarities. nih.gov The construction of effective microbial consortia for degrading complex compounds often involves either a "top-down" approach (enriching natural microbial communities) or a "bottom-up" approach (combining specific microbial strains with known metabolic capabilities). nih.govnih.gov

Elucidation of Metabolite Profiles and Degradation Pathways

The environmental degradation of this compound is predicted to commence with the cleavage of its ester linkage, a common pathway for ester-based compounds in aquatic and soil environments. This hydrolysis yields nonanoic acid and 2-butoxyethanol.

Nonanoic Acid Degradation: Nonanoic acid, also known as pelargonic acid, is a naturally occurring fatty acid found in various plants and animals. researchgate.netecetoc.org As a fatty acid, its primary degradation pathway is beta-oxidation. This metabolic process involves the sequential removal of two-carbon units, leading to the formation of acetyl-CoA, which can then enter the citric acid cycle for further breakdown. ecetoc.org This pathway is a fundamental energy-yielding process in many organisms.

2-Butoxyethanol Degradation: The other hydrolysis product, 2-butoxyethanol (a type of glycol ether), is also subject to microbial degradation. Studies have identified several bacterial strains, including those from the genera Pseudomonas, Gordonia, and Cupriavidus, capable of completely degrading 2-butoxyethanol. nih.govnih.gov The degradation pathway for 2-butoxyethanol is more complex than that of nonanoic acid. The primary metabolic route involves oxidation by alcohol and aldehyde dehydrogenases to form 2-butoxyacetaldehyde, which is then rapidly converted to the principal metabolite, 2-butoxyacetic acid (BAA). industrialchemicals.gov.auwho.int

Further degradation can proceed via two main routes:

Ether Bond Cleavage: The ether bond of 2-butoxyacetic acid can be cleaved, yielding metabolites such as glyoxylate (B1226380) and n-butanol. nih.govnih.govresearchgate.net

O-dealkylation: A minor pathway involves the O-dealkylation of 2-butoxyethanol by cytochrome P450 enzymes, which results in the formation of ethylene (B1197577) glycol and butyraldehyde. nih.gov

Ecotoxicological Assessments on Non-Target Aquatic and Terrestrial Biota

The ecotoxicological impact of this compound is inferred from the known effects of its hydrolysis products and similar chemical structures. Ester forms of some herbicides have been shown to be more toxic to aquatic life than their parent acid forms. epa.gov

Generally, ethylene glycol ethers are classified as "practically non-toxic" to aquatic organisms on an acute basis. nih.gov However, the herbicidal nature of the nonanoic acid component suggests a potential for greater toxicity. For example, risk assessments for nonanoic acid have identified high acute and chronic risks to fish, aquatic invertebrates, and algae in certain exposure scenarios. industrialchemicals.gov.auresearchgate.net

Table 1: Ecotoxicity of Nonanoic Acid (Pelargonic Acid) to Aquatic Organisms This table presents data for the parent compound, nonanoic acid, to infer potential toxicity.

| Organism | Endpoint | Value | Source |

|---|---|---|---|

| Fish | Acute & Chronic | High Risk Identified | industrialchemicals.gov.auresearchgate.net |

| Aquatic Invertebrates | Acute & Chronic | High Risk Identified | industrialchemicals.gov.auresearchgate.net |

Nonanoic acid is utilized as a contact herbicide. researchgate.net Its mode of action involves stripping the waxy cuticle of plants, which leads to cell disruption, leakage, and desiccation. researchgate.net Therefore, the release of nonanoic acid from the hydrolysis of its ester would have a direct phytotoxic effect on susceptible terrestrial plants.

The impact on soil microorganisms is complex. Herbicides can have varied effects, sometimes causing a transient decline in microbial populations, while in other cases, they may be utilized as a carbon source by certain microbes, leading to population shifts. ontosight.aiecetoc.org Studies on an analogous compound, 2,4-D butyl ester, showed that it could significantly alter the microbial community structure in soil. glycol-ethers.eu At high concentrations, it led to a decrease in most culturable microbes, with the exception of fungi, whose numbers increased. glycol-ethers.eu Conversely, lower concentrations of the herbicide were found to sometimes stimulate bacterial abundance. glycol-ethers.eu The degradation of the 2-butoxyethanol component is carried out by various soil bacteria, indicating that its presence could select for these specific microbial populations. nih.gov

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A higher Log Kow indicates greater lipophilicity and a higher likelihood of accumulating in fatty tissues.

Table 2: Physicochemical Properties Related to Bioaccumulation for Nonanoic Acid

| Parameter | Value | Implication | Source |

|---|---|---|---|

| Log Kow | 3.32 - 3.4 | Suggests potential for bioaccumulation | ecetoc.org |

While the Log Kow and BCF for nonanoic acid suggest a potential for bioaccumulation, this is expected to be limited. ecetoc.org As a fatty acid, it is rapidly metabolized by animals, which reduces its persistence in tissues. ecetoc.org Similarly, the 2-butoxyethanol component has a low potential for bioaccumulation. who.int The rapid hydrolysis of the ester and the subsequent degradation of both the acid and alcohol components suggest that this compound is unlikely to significantly bioaccumulate in non-human food chains. ecetoc.orgnih.gov

Biochemical Interactions and Mechanistic Studies Excluding Clinical Human Data

Enzymatic Hydrolysis by Non-Human Lipases and Esterases

There is a lack of specific research on the enzymatic hydrolysis of Nonanoic acid, 2-butoxyethyl ester by non-human lipases and esterases. While the hydrolysis of esters by these enzymes is a well-established field of study, with extensive research on various substrates, specific kinetic data and hydrolysis profiles for this compound are not documented in the reviewed scientific literature.

General principles of lipase (B570770) and esterase activity suggest that these enzymes would likely catalyze the hydrolysis of this compound into its constituent parts: nonanoic acid and 2-butoxyethanol (B58217). Lipases, which are widely produced by microorganisms such as fungi and bacteria, are known to catalyze the hydrolysis of ester bonds in a variety of organic compounds. nih.govresearchgate.net The efficiency and kinetics of such a reaction would be dependent on the specific enzyme, its source, the reaction conditions (e.g., pH, temperature), and the physicochemical properties of the substrate. nih.gov However, without direct experimental evidence, any discussion of the enzymatic hydrolysis of this specific ester remains speculative.

Interactions with Biological Macromolecules in in vitro or Non-Human in vivo Models

Detailed studies on the interaction of this compound with biological macromolecules such as proteins and model membranes are not available.

Protein Binding and Conformational Studies

No studies were found that investigated the binding of this compound to proteins, such as serum albumins, or the conformational changes that might result from such interactions. Research on other molecules, such as fatty acids and various drugs, has shown that binding to proteins like bovine serum albumin (BSA) can be a critical factor in their transport and bioavailability. nih.govnih.govresearchgate.netmdpi.commdpi.com However, in the absence of specific data for this compound, its potential to bind to proteins remains uncharacterized.

Membrane Interactions and Permeability in Model Systems

There is no available research on the direct interaction of this compound with biological or model membranes. Studies on related compounds, such as shorter-chain fatty acids, have indicated that they can cause membrane stress and alter membrane permeability in microorganisms like yeast. nih.govresearchgate.netresearchgate.net These effects are typically dependent on the chain length of the fatty acid and the pH of the environment. However, it is not possible to directly extrapolate these findings to this compound without specific experimental validation.

Molecular Mechanisms of Biological Activity in Non-Human Cell Cultures or Microbial Systems

The molecular mechanisms underlying any potential biological activity of this compound in non-human cell cultures or microbial systems have not been elucidated in the scientific literature. While its parent compound, nonanoic acid, is known to have herbicidal and antimicrobial properties, the specific contribution of the 2-butoxyethyl ester moiety to any biological effect is unknown.

Role in Biosynthetic and Metabolic Pathways of Microorganisms or Plants

There is no information available regarding the role of this compound in the biosynthetic or metabolic pathways of microorganisms or plants. It is unknown whether this compound can be utilized as a carbon source by microorganisms or if it plays any part in plant metabolism.

A study on the metabolism of 2-butoxyethanol, one of the constituent parts of the ester, in rats, demonstrated that it undergoes nonoxidative metabolism through conjugation with long-chain fatty acids. nih.gov This reaction is catalyzed by fatty acid ethyl ester synthase. This finding suggests a potential metabolic fate for the 2-butoxyethanol portion of the molecule in mammalian systems, but it does not provide information about the metabolism of the intact ester in microorganisms or plants.

Applications in Advanced Materials Science and Specialized Chemical Systems

Role as a Plasticizer in Polymer Formulations

Plasticizers are additives that increase the flexibility or plasticity of a material, typically a polymer. Nonanoic acid, 2-butoxyethyl ester serves this function by embedding itself between polymer chains, thereby reducing intermolecular forces and allowing for greater molecular mobility. adeka.co.jp

Compatibility and Miscibility with Polymer Matrices

The effectiveness of a plasticizer is heavily dependent on its compatibility and miscibility with the host polymer matrix. Miscibility at a molecular level is crucial for achieving a homogenous material with stable, long-term properties. researchgate.net In the case of this compound, its compatibility is influenced by the polarity and chemical structure of both the ester and the polymer.

Studies on similar ester plasticizers, such as those derived from adipic acid, demonstrate that compatibility with polymers like polyvinyl chloride (PVC) can be significant. mdpi.commdpi.com The presence of both ester and ether linkages in this compound suggests a balanced hydrophilic-lipophilic character, which can enhance its interaction with a variety of polymer backbones. The miscibility of polymer blends is often evaluated by analyzing the glass transition temperature (Tg); a single Tg for a blend indicates miscibility. researchgate.net For instance, research on polyimide blends has shown that specific interactions between polymer chains can lead to miscibility. researchgate.net While direct data on the miscibility of this compound with a wide range of polymers is specific to the formulation, its structural features suggest potential compatibility with polymers containing polar functional groups.

Table 1: Factors Influencing Polymer Compatibility of this compound

| Factor | Influence on Compatibility |

| Polarity Match | Similar polarities between the ester and polymer enhance miscibility. |

| Hydrogen Bonding | The potential for hydrogen bonding can improve compatibility. |

| Molecular Weight | Lower molecular weight plasticizers generally exhibit higher mobility and easier incorporation. |

| Polymer Structure | The presence of functional groups in the polymer that can interact with the ester is key. |

Influence on Rheological Properties and Processing Characteristics

The addition of a plasticizer like this compound significantly alters the rheological, or flow, properties of a polymer melt. This modification is critical for optimizing processing characteristics during manufacturing techniques such as extrusion and injection molding. By lowering the viscosity and the glass transition temperature of the polymer, plasticizers facilitate easier processing at lower temperatures, which can reduce energy consumption and minimize thermal degradation of the polymer. researchgate.net

Research on butoxyethyl adipates in PVC composites has shown that these plasticizers can lead to melt flow rates comparable to or even slightly higher than those achieved with conventional plasticizers like dioctyl phthalate (B1215562) (DOP). mdpi.com The rheological behavior of polymer composites is complex and depends on factors such as filler content, fiber orientation, and the interaction between the polymer and additives. nih.gov The introduction of a plasticizer can lead to a decrease in the storage and loss moduli of the polymer, indicating a more flexible and less rigid material. nih.govbohrium.com This effect is desirable for producing a wide range of products, from soft, gel-like materials to more rigid yet elastic items. researchgate.net

Table 2: Impact of this compound on Polymer Rheology

| Rheological Property | Effect of Plasticizer Addition | Implication for Processing |

| Melt Viscosity | Decreases | Easier flow and mold filling |

| Glass Transition Temp. (Tg) | Decreases | Lower processing temperatures |

| Melt Flow Rate (MFR) | Increases | Faster production cycles |

| Elasticity | Can be modified | Affects die swell and final part shape |

Long-Term Material Stability and Migration Behavior within Polymers

A critical aspect of using plasticizers is their long-term stability within the polymer matrix and their potential to migrate out of the material over time. whiterose.ac.uk Migration can lead to a loss of flexibility, embrittlement of the polymer, and potential contamination of surrounding environments, which is a significant concern for applications like food packaging. whiterose.ac.ukresearchgate.net The rate of migration is influenced by factors such as the plasticizer's molecular weight, its solubility in the polymer, and the external conditions (e.g., temperature, contact with liquids). researchgate.net

Polymeric plasticizers, due to their larger molecular size, generally exhibit lower volatility and reduced migration compared to smaller monomeric plasticizers. adeka.co.jp While this compound is a monomeric plasticizer, its relatively long alkyl chain and butoxyethyl group contribute to a higher molecular weight compared to some smaller plasticizers, which can help to mitigate migration. Studies on similar ester plasticizers have shown that a higher molecular weight and specific chemical structures can lead to lower weight loss when heated, indicating better permanence within the polymer composite. mdpi.com The long-term stability of a plasticized polymer is also dependent on the chemical stability of the plasticizer itself; it should not readily degrade under the processing and end-use conditions of the polymer. whiterose.ac.ukresearchgate.net

Utilization as a Solvent in Specific Chemical Processes and Industrial Applications

The same chemical properties that make this compound an effective plasticizer also lend to its use as a solvent in various industrial contexts. Its ester and ether functionalities allow it to dissolve a range of substances. ontosight.ai

Solvent Properties and Solubility Parameters for Chemical Reactions

This compound is considered a good solvent for non-polar substances. ontosight.ai Its utility as a solvent is found in formulations for cleaning agents and in the synthesis of lubricants. ontosight.ai The parent alcohol, 2-butoxyethanol (B58217), is a well-known surfactant and solvent used in paints, coatings, and cleaning products due to its amphiphilic nature, possessing both polar and non-polar ends. wikipedia.org This characteristic allows it to be effective in removing both grease and oils. wikipedia.org Similarly, this compound can be expected to exhibit good solvency for a variety of organic compounds.

Performance in Extraction, Separation, and Purification Methodologies

The properties of this compound make it a candidate for use in liquid-liquid extraction processes. Its good solubility in non-polar solvents and its own solvent power for organic compounds are advantageous in these applications. ontosight.ai For example, in the extraction of a target compound from an aqueous solution, a solvent like this compound could be used to selectively dissolve the compound and separate it from the water phase.

Research on the related compound 2-butoxyethanol has demonstrated its successful recovery from aqueous solutions, including those with high salinity, using liquid-liquid extraction with solvents like methylene (B1212753) chloride. researchgate.net This indicates the potential for glycol ethers and their esters to be involved in such separation processes, either as the target of extraction or as the extraction solvent itself. The efficiency of such extractions depends on the partition coefficient of the solute between the two liquid phases. The chemical structure of this compound suggests it would have favorable partitioning characteristics for separating non-polar to moderately polar organic compounds from aqueous media.

Functional Ingredient in Specialty Chemical Formulations (e.g., Coatings, Lubricants)

This compound serves as a versatile and high-performance functional ingredient in a variety of specialty chemical formulations, most notably in the coatings and lubricants industries. Its unique molecular structure, combining a C9 fatty acid (nonanoic acid) with a glycol ether (2-butoxyethanol), imparts a desirable balance of properties that enhance product performance and processing efficiency. ontosight.ai

In the realm of coatings , particularly waterborne latex and emulsion-based systems, the compound functions effectively as a coalescing agent and a slow-evaporating solvent. v-mr.bizfuturemarketinsights.com Coalescing agents are crucial for the proper formation of a continuous, uniform film when a coating is applied. specialchem.com They temporarily plasticize the polymer particles, reducing the minimum film formation temperature (MFFT) and allowing these particles to fuse together as the coating dries. googleapis.com The 2-butoxyethyl group, a type of glycol ether, is particularly effective in this role. sigmaaldrich.cn It helps to optimize the drying time, improve gloss retention, and ensure excellent pigment dispersion. v-mr.biz Due to its low volatility, this compound remains in the film longer, ensuring a gradual and complete coalescence, which is critical for developing the coating's final durability and appearance. ontosight.ai

In the lubricants sector, esters of fatty acids are well-established as valuable components, acting as both base stocks and performance-enhancing additives. mosselman.eu this compound contributes excellent lubricity, thermal stability, and good solubility in non-polar solvents. ontosight.aiontosight.ai Its ester structure provides polarity that encourages the formation of a resilient lubricating film on metal surfaces, which helps to reduce friction and wear. nih.gov The compound's low volatility and thermal stability make it suitable for use in formulations for industrial lubricants where resistance to high temperatures is necessary. ontosight.ai

The table below summarizes the key functional properties of this compound in these applications.

| Property | Function in Coatings | Function in Lubricants | Reference |

| Coalescing Agent | Reduces Minimum Film Formation Temperature (MFFT); promotes polymer particle fusion to form a continuous film. | Not applicable. | v-mr.bizgoogleapis.com |

| Solvency | Dissolves resins and other components; ensures compatibility and stability of the formulation. | Acts as a solvent for additives; provides good solubility in non-polar base oils. | ontosight.aisigmaaldrich.cn |

| Low Volatility | Provides a longer open time for application; ensures gradual and complete film formation. | Reduces oil consumption and thickening at high temperatures. | ontosight.ai |

| Thermal Stability | Not a primary function, but contributes to the stability of the final cured film. | Resists chemical breakdown at elevated operating temperatures, extending lubricant life. | ontosight.aiontosight.ai |

| Lubricity | Not applicable. | Forms a protective film on surfaces, reducing friction and wear. | ontosight.ainih.gov |

Contribution to Green Chemistry Initiatives and Sustainable Technologies

This compound is increasingly recognized for its alignment with the principles of green chemistry and its role in the development of sustainable technologies. vmr.biz This is driven by its potential for derivation from renewable resources and its favorable environmental profile compared to many traditional petrochemical-based solvents and additives. v-mr.bizontosight.ai

A significant contribution to its sustainability lies in the origin of its constituent parts. The nonanoic acid (also known as pelargonic acid) component can be produced from vegetable oils, such as sunflower oil. usda.gov This is achieved through an oxidative cleavage process, which itself can be designed to be environmentally benign, for instance, by using atmospheric oxygen and avoiding harsh reagents. usda.gov This bio-based sourcing reduces the reliance on fossil fuels, a core objective of green chemistry. vmr.biz Similarly, the specialty chemical industry is trending towards producing the 2-butoxyethanol portion from renewable feedstocks, further enhancing the green profile of the resulting ester. v-mr.bizvmr.biz

The compound's environmental fate is another key aspect of its contribution to sustainable technologies. Nonanoic acid is known to biodegrade rapidly in both soil and water environments and has a low potential for bioaccumulation in organisms. usda.gov While data for the ester itself requires specific assessment, the biodegradability of its parent components is a strong indicator of a favorable environmental profile. ontosight.aisigmaaldrich.cn Formulations using such esters are considered more environmentally friendly. ontosight.ai

Furthermore, the use of this compound as a low-VOC (Volatile Organic Compound) coalescing agent in paints and coatings directly addresses environmental and health concerns. futuremarketinsights.comgoogle.com Stricter regulations worldwide are driving the demand for solvents that minimize air pollution. futuremarketinsights.comvmr.biz Its high boiling point and low vapor pressure mean that it does not readily evaporate into the atmosphere, helping formulators meet stringent VOC emission standards without compromising coating performance. googleapis.com

The table below outlines the contributions of this compound to green chemistry and sustainability.

| Green Chemistry Aspect | Contribution of this compound | Reference |

| Renewable Feedstocks | The nonanoic acid moiety can be derived from vegetable oils; trends show a shift toward bio-based 2-butoxyethanol. | vmr.bizusda.gov |

| Reduced Environmental Impact | The parent acid, nonanoic acid, is readily biodegradable and has low bioaccumulation potential. | usda.gov |

| Low VOC Content | Functions as an effective low-VOC coalescing agent, helping coating formulations meet strict environmental regulations. | futuremarketinsights.comgoogleapis.com |

| Energy Efficiency | The synthesis of nonanoic acid from oleic acid can be an efficient process, and its use can improve the performance of energy-saving lubricants. | usda.gov |

| Benign Chemistry | The production of bio-based nonanoic acid can be achieved through processes that avoid hazardous substances. | usda.gov |

Theoretical and Computational Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling of Nonanoic acid, 2-butoxyethyl ester allows for the exploration of its three-dimensional structure and the various spatial arrangements, or conformations, it can adopt. The flexibility of the nonanoic acid alkyl chain and the butoxyethyl group permits a multitude of conformations due to rotation around single bonds. chemistrysteps.com Conformational analysis is crucial as the shape of the molecule influences its physical properties and how it interacts with other molecules. nih.gov

Table 1: Key Conformational States

| Conformation | Description | Relative Stability |

| Staggered | Atoms or groups are arranged to maximize distance, reducing torsional strain. | More stable |

| Eclipsed | Atoms or groups are aligned, increasing torsional strain. | Less stable |

| Anti | A specific staggered conformation where the largest substituent groups are 180° apart. | Most stable |

| Gauche | A specific staggered conformation where the largest substituent groups are 60° apart. | Less stable than anti |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic distribution within the this compound molecule, which is fundamental to its reactivity. researchgate.net Methods like Density Functional Theory (DFT) can be employed to determine various electronic and structural parameters. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A smaller gap suggests higher reactivity and lower stability. researchgate.net For an ester like this compound, the HOMO is typically associated with the non-bonding electrons on the oxygen atoms, while the LUMO is often the π* anti-bonding orbital of the carbonyl group.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.comresearchgate.net |

Reaction Pathway Predictions and Transition State Elucidation

Computational methods can predict the most likely pathways for chemical reactions involving this compound. A primary degradation pathway for esters is hydrolysis, which involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. nih.govnih.govucoz.comyoutube.com Theoretical studies on ester hydrolysis have elucidated the mechanism, often involving the formation of a tetrahedral intermediate. rsc.org The energy barrier for this reaction, known as the activation energy, can be calculated to predict the reaction rate.

For this compound, hydrolysis would yield nonanoic acid and 2-butoxyethanol (B58217). Computational models can map the potential energy surface of this reaction, identifying the transition state—the highest energy point along the reaction coordinate—which is crucial for understanding the reaction kinetics. nih.gov

Molecular Dynamics Simulations for Solvent Interactions and Material Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions with solvents like water. mdpi.comnih.govnih.gov For this compound, which has limited water solubility, MD simulations can reveal how individual molecules interact with water at the molecular level. nih.gov These simulations can model the hydrogen bonding between the ester's oxygen atoms and water molecules, as well as the hydrophobic interactions of the long alkyl chain. nih.gov

By simulating a system containing many molecules of the ester and water, MD can provide insights into aggregation behavior and the formation of micelles or other structures in an aqueous environment. The orientation of the ester molecules at interfaces, such as an air-water interface, can also be modeled, which is relevant to its environmental distribution. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Environmental or Non-Human Biological Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govirma-international.orgnih.gov These models are valuable for predicting the environmental fate and potential toxicity of chemicals like this compound without extensive experimental testing. nih.govnih.gov

For environmental systems, QSAR models can be developed to predict the aquatic toxicity of esters and glycol ethers to organisms such as fish and daphnia. nih.govnih.govunimib.ituci.eduau.dk These models typically use molecular descriptors that quantify aspects of the chemical structure, such as lipophilicity (logP), molecular weight, and electronic parameters, to predict toxicological endpoints. nih.govresearchgate.net

QSPR models can predict important physicochemical properties like boiling point, vapor pressure, and water solubility, which are crucial for assessing the environmental distribution of a substance. irma-international.orgrsc.orgmdpi.com For a series of fatty acid esters, properties can be modeled based on descriptors like the number of carbon atoms and the degree of unsaturation. irma-international.org

Table 3: Examples of Descriptors Used in QSAR/QSPR Models

| Descriptor Type | Example Descriptors | Predicted Property/Activity |

| Topological | Molecular weight, Number of carbon atoms, Branching indices | Physicochemical properties (e.g., boiling point, viscosity) irma-international.orgmdpi.com |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Reactivity, Biological activity researchgate.net |

| Hydrophobic | LogP (octanol-water partition coefficient) | Aquatic toxicity, Bioaccumulation potential nih.gov |

| Geometric | Molecular surface area, Molecular volume | Solubility, Transport properties |

Development of Predictive Models for Environmental Fate and Degradation

Predictive models are essential for assessing the environmental persistence and degradation of chemicals. For this compound, a key degradation process is biodegradation, which is the breakdown of the compound by microorganisms. nih.govnih.gov

Models can be developed to predict the likelihood and rate of biodegradation. These models often use structural fragments or molecular properties to estimate a compound's susceptibility to microbial attack. For glycol ethers and esters, the presence of ether and ester linkages, as well as the length and branching of the alkyl chains, are important factors influencing their biodegradability. nih.govnih.govpnas.org Recent advancements have utilized machine learning algorithms to develop more accurate predictive models for the biodegradability of polymers and other complex organic molecules. researchgate.netpnas.org These models can help to prioritize chemicals for further testing and to design more environmentally friendly alternatives. pnas.org

Emerging Research Directions and Unexplored Avenues

Integration within Circular Economy Frameworks and Bio-refinery Concepts

There is growing interest in producing chemicals from renewable resources. Nonanoic acid can be produced via the ozonolysis of oleic acid, which is derived from vegetable oils. 2-Butoxyethanol (B58217) can also potentially be derived from bio-based feedstocks. Integrating the production of nonanoic acid, 2-butoxyethyl ester into a bio-refinery concept, where biomass is converted into a range of valuable chemicals, aligns with the principles of a circular economy. vmr.biz This approach reduces reliance on fossil fuels and can lead to more sustainable manufacturing processes. vmr.biz

Exploration of Bio-inspired Synthesis and Biomanufacturing Processes

Enzymatic synthesis of esters using lipases is a key area of green chemistry research. frontiersin.org This biocatalytic approach allows for esterification under mild conditions (lower temperature and pressure), reducing energy consumption and minimizing side reactions. frontiersin.orgabolis.fr Engineering microbial cell factories, such as yeast (e.g., Yarrowia lipolytica) or bacteria (E. coli), to produce specialty esters directly from renewable feedstocks like waste cooking oil is a promising biomanufacturing strategy that could be adapted for this compound. frontiersin.orgnih.gov

Development of Advanced Functional Materials Utilizing Ester Linkages

The ester bond is a fundamental linkage in the creation of polyesters, a major class of polymers. While this specific ester is primarily used as a solvent, its structure could be leveraged as a functional monomer or a building block for new materials. For example, it could be incorporated into polyester (B1180765) or polyesteramide structures to create polymers with tailored properties, such as enhanced flexibility, biodegradability, or specific thermal characteristics, for applications in coatings, adhesives, or biomedical devices. psecommunity.org

Novel Approaches for Environmental Monitoring and Remediation of Ester Compounds